molecular formula C36H53IO2 B055772 Cholesteryl 2,6-dimethyl-3-iodobenzoate CAS No. 124784-15-2

Cholesteryl 2,6-dimethyl-3-iodobenzoate

Cat. No. B055772
M. Wt: 644.7 g/mol
InChI Key: RJPYENJVQWBZAL-IPXOLVQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl 2,6-dimethyl-3-iodobenzoate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cholesterol and is commonly used as a probe for studying lipid-protein interactions.

Mechanism Of Action

The mechanism of action of cholesteryl 2,6-dimethyl-3-iodobenzoate involves its incorporation into lipid membranes. Once incorporated, the compound interacts with proteins that are present in the membrane, leading to changes in the fluorescence properties of the compound. These changes can be measured using fluorescence spectroscopy, allowing for the quantification of protein-lipid interactions.

Biochemical And Physiological Effects

Cholesteryl 2,6-dimethyl-3-iodobenzoate has no known biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is commonly used in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of cholesteryl 2,6-dimethyl-3-iodobenzoate is its ability to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound is also non-toxic, making it safe for use in laboratory experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of cholesteryl 2,6-dimethyl-3-iodobenzoate in scientific research. One potential application is in the study of lipid-protein interactions in disease states, such as cancer or neurodegenerative diseases. Another potential direction is the development of new probes based on cholesteryl 2,6-dimethyl-3-iodobenzoate that can be used to study other aspects of lipid biology, such as lipid metabolism or lipid signaling pathways. Additionally, the development of new techniques for measuring protein-lipid interactions using cholesteryl 2,6-dimethyl-3-iodobenzoate could lead to new insights into the role of lipids in cellular processes.

Synthesis Methods

The synthesis of cholesteryl 2,6-dimethyl-3-iodobenzoate involves the reaction of cholesterol with 2,6-dimethyl-3-iodobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in a suitable solvent such as dichloromethane or chloroform and is typically carried out under anhydrous conditions. The final product is obtained by purification using column chromatography.

Scientific Research Applications

Cholesteryl 2,6-dimethyl-3-iodobenzoate is widely used in scientific research as a probe for studying lipid-protein interactions. It is commonly used to label lipids in membranes, which allows for the measurement of protein-lipid interactions using fluorescence spectroscopy. This compound has been used to study the interactions between lipids and a variety of proteins, including ion channels, transporters, and signaling proteins.

properties

CAS RN

124784-15-2

Product Name

Cholesteryl 2,6-dimethyl-3-iodobenzoate

Molecular Formula

C36H53IO2

Molecular Weight

644.7 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate

InChI

InChI=1S/C36H53IO2/c1-22(2)9-8-10-23(3)29-14-15-30-28-13-12-26-21-27(17-19-35(26,6)31(28)18-20-36(29,30)7)39-34(38)33-24(4)11-16-32(37)25(33)5/h11-12,16,22-23,27-31H,8-10,13-15,17-21H2,1-7H3/t23-,27?,28?,29-,30?,31?,35+,36-/m1/s1

InChI Key

RJPYENJVQWBZAL-IPXOLVQISA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)I)C)C(=O)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C

SMILES

CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)C(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C

synonyms

2,6-DIBCE
2,6-dimethyl-3-iodobenzoate cholesterol ester
cholesteryl 2,6-dimethyl-3-iodobenzoate

Origin of Product

United States

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